

3-Bromo-2-nitrotoluene molecular structure and weight

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Compound of Interest

Compound Name: 3-Bromo-2-nitrotoluene

Cat. No.: B1267226

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An In-Depth Technical Guide to **3-Bromo-2-nitrotoluene**: Molecular Characteristics, Synthesis, and Applications for Advanced Research

Introduction

3-Bromo-2-nitrotoluene is a highly functionalized aromatic compound that serves as a cornerstone intermediate in diverse fields of organic synthesis. Its structure, featuring a toluene core substituted with both a bromine atom and a nitro group, presents multiple reactive sites, making it an invaluable precursor for constructing complex molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of this molecule's properties and reactivity is paramount for leveraging its full synthetic potential. This guide offers a detailed examination of **3-Bromo-2-nitrotoluene**, from its fundamental molecular structure and weight to its synthesis, reactivity, and applications, grounded in established scientific principles.

Part 1: Molecular Structure and Physicochemical Properties

The strategic placement of the methyl, bromo, and nitro groups on the benzene ring dictates the molecule's reactivity and physical characteristics. The IUPAC name for this compound is 1-bromo-3-methyl-2-nitrobenzene.^{[1][2]} The molecule's structure is the foundation of its utility in organic chemistry.

Caption: Molecular Structure of **3-Bromo-2-nitrotoluene**.

The physicochemical properties of **3-Bromo-2-nitrotoluene** are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Identifier / Property	Value	Source(s)
IUPAC Name	1-bromo-3-methyl-2-nitrobenzene	[1][2]
CAS Number	52414-97-8	[3][4][5]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][3][6]
Molecular Weight	216.03 g/mol	[1][3][7]
Appearance	Light yellow-green liquid or solid	[5]
Melting Point	25-29 °C	[5][7][8]
Density	1.612 g/mL at 25 °C	[5][7][8][9]
SMILES String	Cc1cccc(Br)c1--INVALID-LINK--=O	[7]
InChI Key	XDKMDDOCVPNVMB-UHFFFAOYSA-N	[2][7]

Part 2: Synthetic Utility and Chemical Reactivity

3-Bromo-2-nitrotoluene is a versatile building block primarily due to its two distinct and orthogonally reactive functional groups.

- **The Bromine Atom:** The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in a variety of powerful cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This capability is fundamental for constructing complex molecular scaffolds from simpler precursors, a common strategy in pharmaceutical synthesis.

- The Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. More importantly, it can be readily reduced to an amine (-NH_2) group. This transformation opens a gateway to a vast family of aniline derivatives, which are essential intermediates for synthesizing dyes, polymers, and a wide range of pharmacologically active compounds.

The strategic placement of these groups allows for regioselective reactions, which enhances the efficiency and yield of desired products, making it a preferred intermediate for developing novel therapeutics and advanced materials.

Part 3: Synthesis Protocol

A common and effective method for the synthesis of **3-Bromo-2-nitrotoluene** involves a Sandmeyer-type reaction starting from 3-methyl-2-nitroaniline. The causality behind this choice is the ready availability of the starting material and the high efficiency of the diazotization-bromination sequence.

Experimental Protocol: Synthesis from 3-Methyl-2-nitroaniline

This protocol is based on established laboratory procedures.^[5]

Step 1: Diazotization of 3-Methyl-2-nitroaniline

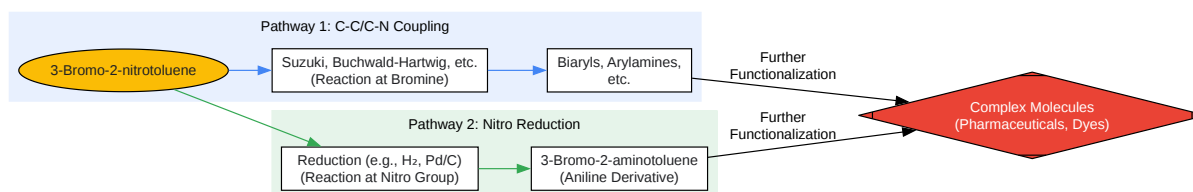
- Dissolve copper (II) bromide (3.52 g, 15.7 mmol) in anhydrous acetonitrile (20 mL) in a flask under a nitrogen atmosphere.
- Heat the solution to 65°C.
- Add tert-butyl nitrite (2.35 mL, 19.7 mmol) to the heated solution in one portion. The tert-butyl nitrite serves as the diazotizing agent, converting the primary amine to a diazonium salt intermediate in situ.
- Separately, dissolve 3-methyl-2-nitroaniline (2.00 g, 13.1 mmol) in acetonitrile (15 mL).
- Slowly add the aniline solution dropwise to the copper bromide/tert-butyl nitrite mixture, maintaining a gentle reflux. The copper bromide acts as a catalyst and bromine source for

the subsequent substitution reaction.

- After the addition is complete, continue refluxing for an additional 15 minutes to ensure the reaction goes to completion.

Step 2: Work-up and Purification

- Cool the reaction mixture to room temperature.
- Perform an extraction using 6N hydrochloric acid solution (150 mL) and diethyl ether (150 mL).
- Collect the ether phase, wash it with saturated brine, and dry it over anhydrous magnesium sulfate.
- Remove the solvent by concentration under reduced pressure to yield the crude product.
- Purify the crude product using silica gel column chromatography with a 10% acetone/hexane eluent to obtain pure **3-Bromo-2-nitrotoluene** as a light yellow-green liquid.[5]



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